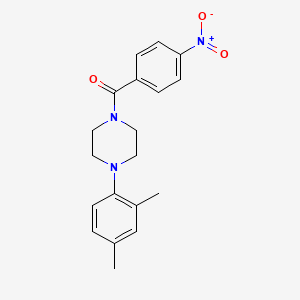![molecular formula C16H17NO5S B5798834 (4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)
(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid, also known as MPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. (4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid selectively inhibits the activity of COX-2 enzymes, which are induced during inflammation and are responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. (4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. In addition, (4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Advantages and Limitations for Lab Experiments
(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid has several advantages for lab experiments. It is readily available and can be synthesized easily. It has a well-established mechanism of action and has been extensively studied for its pharmacological effects. However, (4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid also has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. In addition, (4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid can have variable effects depending on the dose and duration of treatment, which can make it difficult to interpret results.
Future Directions
There are several future directions for the study of (4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid. One potential direction is the development of novel drug delivery systems to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the study of the molecular mechanisms underlying its pharmacological effects can provide insights into the development of new drugs with similar mechanisms of action.
Conclusion:
In conclusion, (4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has anti-inflammatory, analgesic, and antipyretic properties and has been extensively studied for its pharmacological effects. (4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of (4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid, which can provide insights into the development of new drugs with similar mechanisms of action.
Synthesis Methods
(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid can be synthesized by the reaction of 4-aminophenylacetic acid with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields (4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid as a white crystalline solid.
Scientific Research Applications
(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. (4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
2-[4-[(4-methoxy-3-methylphenyl)sulfonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-9-14(7-8-15(11)22-2)23(20,21)17-13-5-3-12(4-6-13)10-16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCIMPCCFYLUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5798763.png)
![4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile](/img/structure/B5798771.png)
![methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)
![4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5798775.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)
![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)


![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)


![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)

![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)